molecular formula C12H19N3O4 B2775064 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid CAS No. 1955531-04-0

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid

Cat. No.: B2775064
CAS No.: 1955531-04-0
M. Wt: 269.301
InChI Key: NVJXHKMOFYGMCH-UHFFFAOYSA-N
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Description

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid is a synthetic organic compound characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a pyrazole ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)14-8-6-13-15(7-8)12(4,5)9(16)17/h6-7H,1-5H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJXHKMOFYGMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955531-04-0
Record name 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with the Propanoic Acid Moiety: The final step involves coupling the Boc-protected pyrazole with a suitable propanoic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group or the pyrazole ring, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide.

    Catalysts: 4-Dimethylaminopyridine, triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural features that may interact with biological targets effectively. Its applications include:

  • Anti-cancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression .

Drug Development

The compound serves as a versatile scaffold in drug design. Its ability to be modified at various positions allows for the development of a library of analogs with enhanced biological activity or selectivity.

Enzyme Inhibition Studies

Research indicates that compounds similar to 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid can act as inhibitors for various enzymes, including:

  • Angiotensin-Converting Enzyme (ACE) : Inhibition studies have shown potential for managing hypertension and related cardiovascular diseases .

Biological Assays

The compound has been utilized in various biological assays to evaluate its pharmacological properties, including:

  • Cell Viability Assays : Used to assess the cytotoxic effects on different cancer cell lines.

Case Study 1: Inhibition of Tumor Growth

A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases .

Case Study 2: ACE Inhibition

Research highlighted the efficacy of pyrazole derivatives in inhibiting ACE, suggesting their potential role in treating hypertension. The structure-activity relationship (SAR) studies indicated that modifications on the pyrazole ring significantly affect inhibitory potency .

Mechanism of Action

The mechanism by which 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc-protected amino group can be selectively deprotected to reveal a free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

    2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety.

Uniqueness

The uniqueness of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid lies in its specific combination of a Boc-protected amino group and a pyrazole ring, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in medicinal and material sciences.

Biological Activity

2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid, commonly referred to as Boc-Pyrazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₁₉N₃O₄
  • Molecular Weight : 269.3 g/mol
  • CAS Number : 1955531-04-0
  • Physical Form : Powder, purity >95%

Boc-Pyrazole exhibits multiple biological activities, primarily through its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit the aggregation of amyloid beta peptide (Aβ) suggests a protective role against neurotoxicity associated with Aβ accumulation.

Biological Activity Overview

The following table summarizes key biological activities and findings related to Boc-Pyrazole:

Biological Activity Mechanism Findings
β-secretase InhibitionEnzyme inhibition leading to reduced Aβ formationIC₅₀ = 15.4 nM
Acetylcholinesterase InhibitionPrevents breakdown of acetylcholine, enhancing cholinergic signalingKᵢ = 0.17 μM
NeuroprotectionReduces oxidative stress and inflammation in astrocytesImproved cell viability in presence of Aβ
Amyloid Aggregation InhibitionPrevents fibril formation from Aβ peptides85% inhibition at 100 μM

Case Studies and Research Findings

  • In Vitro Studies :
    • Research demonstrated that Boc-Pyrazole protects astrocytes from Aβ-induced toxicity, showing a significant increase in cell viability when co-treated with the peptide . This suggests its potential as a neuroprotective agent.
  • In Vivo Models :
    • In animal models, Boc-Pyrazole exhibited moderate protective effects against scopolamine-induced cognitive impairment, although its bioavailability in the brain was noted as a limiting factor for efficacy .
  • Oxidative Stress Reduction :
    • Studies indicated that Boc-Pyrazole treatment led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting an antioxidative effect . However, it was noted that galantamine showed superior effects in reducing lipoperoxidation levels compared to Boc-Pyrazole.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid, and how can purity be ensured?

  • Methodological Answer : A two-step synthesis is recommended:

Boc Protection : React the pyrazole amino group with di-tert-butyl dicarbonate (Boc anhydride) in acetonitrile under basic conditions (e.g., pyridine) to protect the amine.

Coupling : Introduce the 2-methylpropanoic acid moiety via nucleophilic substitution or coupling reactions.
Critical Steps :

  • Use anhydrous solvents to prevent hydrolysis of the Boc group.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (e.g., acetonitrile/water).
  • Monitor reaction progress by TLC or LC-MS.
    Reference : Similar Boc-protection strategies are validated in .

Q. How can the Boc group be selectively removed without degrading the pyrazole ring or carboxylic acid functionality?

  • Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0–25°C for 1–2 hours. The Boc group is acid-labile, while the pyrazole ring and carboxylic acid remain stable under these conditions. Validation :
  • Confirm deprotection via 1H^1H NMR (disappearance of tert-butyl signal at ~1.4 ppm).
  • Neutralize excess TFA with aqueous NaHCO3_3 before extraction.
    Reference : Selective deprotection strategies are discussed in .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer :
SolventSolubility (mg/mL)Notes
DMSO>50Ideal for stock solutions
Methanol~20Use for HPLC purification
Water<1Requires pH adjustment (basic)
Handling Tips :
  • For aqueous assays, dissolve in DMSO first, then dilute with buffer (keep final DMSO <1%).
  • Avoid prolonged exposure to polar protic solvents to prevent Boc hydrolysis.
    Reference : Solubility data inferred from .

Advanced Research Questions

Q. How does the pyrazole ring influence reactivity in nucleophilic substitution compared to imidazole or triazole systems?

  • Methodological Answer : The pyrazole’s electron-deficient N-heterocycle enhances electrophilic substitution at the 1-position. Key differences:
  • Pyrazole vs. Imidazole : Pyrazole’s lower basicity (pKa ~2.5) reduces nucleophilicity, favoring SN2 reactions under milder conditions.
  • Experimental Validation :
    Conduct kinetic studies using model nucleophiles (e.g., thiols, amines) in DMF at 25°C. Monitor by 19F^{19}F-NMR if fluorinated analogs are used.
    Reference : Pyrazole reactivity is explored in .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer :
TechniqueParametersApplication
HPLC-MSC18 column, 0.1% formic acid gradientPurity assessment (>98%)
1H/13C^1H/^{13}C NMRDMSO-d6, compare with PubChem dataConfirm substitution patterns
FT-IR~1700 cm1^{-1} (C=O stretch)Detect Boc group integrity
Reference : Analytical protocols are detailed in .

Q. How does the Boc group affect binding affinity in enzyme inhibition assays compared to deprotected analogs?

  • Methodological Answer :
  • Case Study : Use trypsin-like proteases to compare Boc-protected vs. free amine derivatives.
  • Results : Boc protection typically reduces binding by ~10–50% due to steric hindrance.
  • Method :

Perform kinetic assays (e.g., fluorescence-based) at varying substrate concentrations.

Calculate KiK_i values using Lineweaver-Burk plots.
Reference : Enzyme interaction studies are modeled in .

Q. What computational approaches predict target interactions, and which parameters are critical?

  • Methodological Answer :
  • Docking Software : AutoDock Vina or Schrödinger Suite.
  • Parameters :
  • Protonation states at physiological pH.
  • Solvation effects (implicit vs. explicit water models).
  • Flexibility of the pyrazole ring (use constrained MD simulations).
  • Validation : Compare docking scores with experimental IC50_{50} values.
    Reference : General computational strategies are supported by .

Q. Are there pH-dependent stability concerns, and how should storage conditions be optimized?

  • Methodological Answer :
  • Stability Profile :
pHHalf-life (25°C)Degradation Pathway
224 hoursBoc hydrolysis
7.4>1 weekMinimal decomposition
  • Storage Recommendations :
  • Store at -20°C in anhydrous DMSO under nitrogen.
  • Avoid freeze-thaw cycles.
    Reference : Stability data extrapolated from .

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